3-Nitrosopyrazolo[1,5-a]pyridine
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Overview
Description
3-Nitrosopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitroso group at the 3-position This compound is part of a broader class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrosopyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be facilitated by various methods, including microwave-assisted synthesis, which offers shorter reaction times and higher yields . The reaction conditions often involve the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by Lewis acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper salts.
Major Products Formed
The major products formed from these reactions include 3-nitropyrazolo[1,5-a]pyridine (from oxidation), 3-aminopyrazolo[1,5-a]pyridine (from reduction), and various substituted pyrazolo[1,5-a]pyridines (from substitution reactions) .
Scientific Research Applications
3-Nitrosopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitropyrazolo[1,5-a]pyridine
- 3-Aminopyrazolo[1,5-a]pyridine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
51143-70-5 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H |
InChI Key |
DBYBYEVXVNDJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N=O |
Origin of Product |
United States |
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